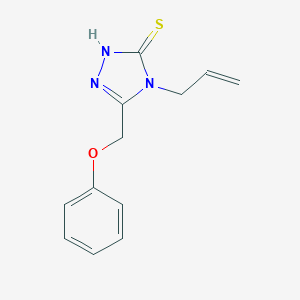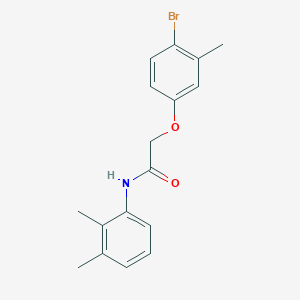![molecular formula C10H15N3O3S B187655 Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 34750-55-5](/img/structure/B187655.png)
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is not completely understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is its relatively low toxicity compared to other compounds with similar activities. However, its limited solubility in aqueous solutions can make it challenging to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate. These include:
1. Investigating its potential as a therapeutic agent for specific types of cancer, such as breast, lung, and prostate cancer.
2. Studying its effects on specific signaling pathways involved in inflammation and immune responses, with the goal of developing new treatments for inflammatory disorders.
3. Exploring its potential as an antiviral agent against emerging viral diseases, such as COVID-19.
4. Investigating its potential as a drug delivery system for targeted therapies, such as small interfering RNAs (siRNAs) and other nucleic acid-based drugs.
5. Studying its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety profile.
In conclusion, Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a promising compound with potential applications in various fields of scientific research. Its unique biochemical and physiological properties make it a valuable tool for studying cellular processes and developing new therapies for diseases. Further research is needed to fully understand its mechanism of action and explore its potential in different experimental settings.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves the reaction of ethyl 2-(methylthio)acetate with 2-amino-1-(2-hydroxyethyl)pyrimidine-4,5-diol in the presence of a catalyst. The reaction yields the desired compound, which can be purified by standard techniques.
Applications De Recherche Scientifique
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated for its potential as a therapeutic agent for diseases such as cancer, viral infections, and inflammatory disorders.
Propriétés
Numéro CAS |
34750-55-5 |
|---|---|
Nom du produit |
Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate |
Formule moléculaire |
C10H15N3O3S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
ethyl 4-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O3S/c1-3-16-9(15)7-6-12-10(17-2)13-8(7)11-4-5-14/h6,14H,3-5H2,1-2H3,(H,11,12,13) |
Clé InChI |
JLKRBPJUVGFLCV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1NCCO)SC |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1NCCO)SC |
Autres numéros CAS |
34750-55-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



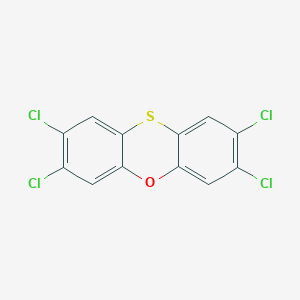
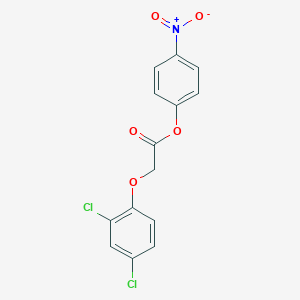
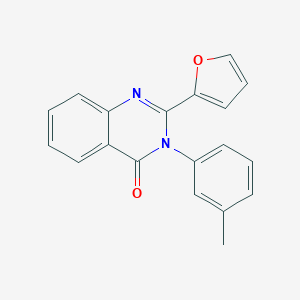
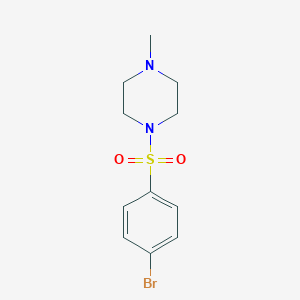
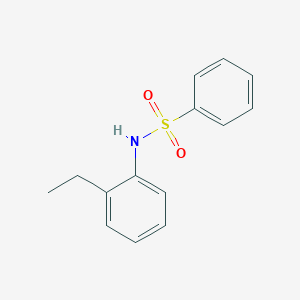
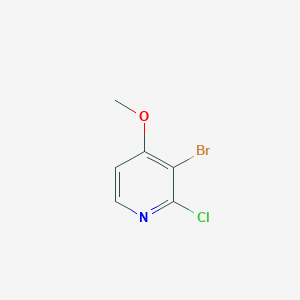
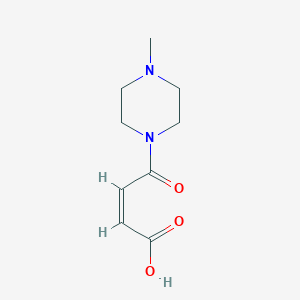
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
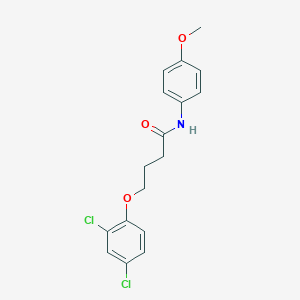
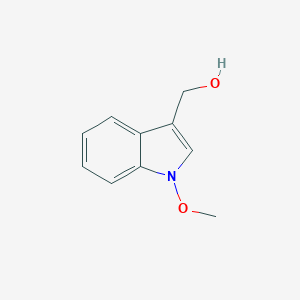
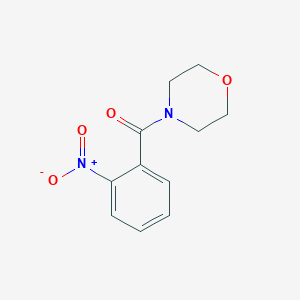
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
